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Compound of Interest

Compound Name: 5-Bromo-3-fluoropyridin-2-amine

Cat. No.: B1522476

An In-Depth Technical Guide to 5-Bromo-3-fluoropyridin-2-amine (CAS: 748812-37-5):
Properties, Structure, and Handling

Introduction

5-Bromo-3-fluoropyridin-2-amine is a halogenated and aminated pyridine derivative that
serves as a critical structural motif in modern synthetic and medicinal chemistry. The strategic
placement of its functional groups—an amine, a fluorine atom, and a bromine atom—on the
pyridine core makes it a highly versatile and valuable building block. The pyridine ring is a
ubiquitous scaffold in pharmaceuticals, and the introduction of fluorine can significantly
enhance metabolic stability, binding affinity, and lipophilicity.[1] Concurrently, the bromine atom
provides a reactive handle for a wide array of cross-coupling reactions, enabling the
construction of complex molecular architectures.

This guide provides a comprehensive technical overview of 5-Bromo-3-fluoropyridin-2-amine
for researchers, scientists, and drug development professionals. It covers the compound's core
molecular properties, structural details, practical applications in synthetic protocols, and
essential safety and handling procedures.

Molecular Structure and Identification
Molecular Structure

The structure of 5-Bromo-3-fluoropyridin-2-amine is defined by a pyridine ring substituted at
three key positions. The amine group at C2 and the fluorine atom at C3 are ortho to each other,
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which influences the electronic properties and reactivity of the ring. The bromine atom at C5 is
para to the amine group, making it an excellent site for nucleophilic aromatic substitution or,
more commonly, metal-catalyzed cross-coupling reactions. The electron-withdrawing nature of
the fluorine and bromine atoms deactivates the ring towards electrophilic substitution but
activates the C-Br bond for oxidative addition in catalytic cycles.

Caption: 2D Molecular Structure of 5-Bromo-3-fluoropyridin-2-amine.

Key Identifiers and Physicochemical Properties

The fundamental properties of 5-Bromo-3-fluoropyridin-2-amine are summarized below.
These identifiers are crucial for accurate sourcing, cataloging, and regulatory compliance.

Property Value Source

5-bromo-3-fluoropyridin-2-
IUPAC Name ] [2]
amine

2-Amino-5-bromo-3-
Synonyms o [2][3]
fluoropyridine

CAS Number 748812-37-5 [2][3]
Molecular Formula CsH4BrFN:2 [2][3]
Molecular Weight 191.00 g/mol [2]
SMILES C1=C(C=NC(=C1F)N)Br [2]
InChikey QLXASFIJHUCKEHU- 2]

UHFFFAOYSA-N

Typically an off-white to pale
Appearance _ [4]
yellow crystalline powder

Analytical Characterization Protocols

To ensure the identity and purity of 5-Bromo-3-fluoropyridin-2-amine, a combination of
spectroscopic and chromatographic methods should be employed. These protocols form a self-
validating system for quality control.
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Protocol: Identity Confirmation via NMR Spectroscopy

Causality: Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for
elucidating the precise molecular structure. The unique chemical environment of each proton,
carbon, and fluorine nucleus provides a distinct spectral fingerprint, while spin-spin coupling
confirms the connectivity and substitution pattern.

Methodology:

o Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a
suitable deuterated solvent (e.g., CDCIs or DMSO-ds).

e 1H NMR Analysis: Acquire a proton NMR spectrum. Expect to see two distinct signals in the
aromatic region (typically 7.0-8.5 ppm) corresponding to the protons at the C4 and C6
positions. An additional broad signal corresponding to the amine (-NHz) protons will also be
present. The splitting patterns will be influenced by both H-H and H-F coupling.

e 19F NMR Analysis: Acquire a fluorine NMR spectrum. A single resonance is expected, and its
coupling to the adjacent aromatic proton at C4 provides critical confirmation of the 3-fluoro
substitution pattern.

e 13C NMR Analysis: Acquire a carbon NMR spectrum. Five distinct signals are expected in the
aromatic region. The carbon atoms attached to fluorine and bromine will exhibit characteristic
chemical shifts and C-F coupling constants, confirming their positions.

Protocol: Purity Assessment via HPLC

Causality: High-Performance Liquid Chromatography (HPLC) is the standard for assessing the
purity of organic compounds. It separates the target compound from impurities, such as starting
materials, byproducts, or degradation products, allowing for accurate quantification.

Methodology:
e Column: Use a reverse-phase C18 column (e.g., 4.6 mm x 150 mm, 5 um particle size).
o Mobile Phase: Employ a gradient elution using a mixture of two solvents:

o Solvent A: Water with 0.1% formic acid or trifluoroacetic acid.
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o Solvent B: Acetonitrile or methanol with 0.1% of the same acid.

o Gradient Program: Start with a high percentage of Solvent A (e.g., 95%) and gradually
increase the percentage of Solvent B over 10-20 minutes. This ensures the elution of both
polar and non-polar impurities.

o Detection: Use a UV detector set to a wavelength where the pyridine core has strong
absorbance (e.g., 254 nm).

e Analysis: The purity is calculated based on the area percentage of the main peak relative to
the total area of all observed peaks. A purity level of 298% is common for research-grade
material.

Applications in Synthetic Chemistry

The utility of 5-Bromo-3-fluoropyridin-2-amine stems from its pre-installed functional groups,
which allow for sequential and regioselective modifications.

Role in Metal-Catalyzed Cross-Coupling

The C5-Br bond is the most synthetically versatile position on the molecule for elaboration. It
readily participates in various palladium-catalyzed cross-coupling reactions, which are
foundational in modern drug discovery for creating C-C, C-N, and C-O bonds.

Suzuki Coupling: Reaction with boronic acids or esters to form biaryl or heteroaryl-pyridine
structures.

e Buchwald-Hartwig Amination: Reaction with primary or secondary amines to introduce
diverse amino substituents at the C5 position.

 Stille Coupling: Reaction with organostannanes.
o Heck Coupling: Reaction with alkenes.

These reactions benefit from the specific electronic nature of the pyridine ring, and the choice
of catalyst, ligand, and base is critical for achieving high yields.

Workflow: Representative Suzuki Cross-Coupling
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The following diagram and protocol outline a typical workflow for using 5-Bromo-3-

fluoropyridin-2-amine in a Suzuki coupling reaction.

Caption: General workflow for a Suzuki cross-coupling reaction.

Experimental Protocol:

Reagent Preparation: To an oven-dried reaction vessel, add 5-Bromo-3-fluoropyridin-2-
amine (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), and a suitable base such as K2COs
or Cs2C0Os3 (2.0-3.0 eq).

Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 5-
10 minutes. This is crucial as palladium catalysts are oxygen-sensitive.

Solvent and Catalyst Addition: Add a degassed solvent mixture (e.g., 1,4-dioxane/water or
DME). Add the palladium catalyst (e.g., Pd(PPhs)s, 2-5 mol%) under a positive pressure of
inert gas.

Reaction: Heat the mixture with vigorous stirring to a temperature between 80-110 °C.

Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid
chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

Work-up: Cool the reaction to room temperature. Dilute with water and extract the product
with an organic solvent such as ethyl acetate or dichloromethane.

Purification: Combine the organic layers, dry over anhydrous Na=SOa or MgSOu, filter, and
concentrate under reduced pressure. Purify the crude residue by flash column
chromatography on silica gel.

Safety, Handling, and Storage

Working with halogenated aromatic amines requires strict adherence to safety protocols due to

their potential toxicity.

GHS Hazard Classification
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This compound is associated with several hazards as identified under the Globally Harmonized
System (GHS).[2]

Hazard Code Statement Class

Acute Toxicity, Oral (Category

H302 Harmful if swallowed 2
] ] ] Acute Toxicity, Dermal
H312 Harmful in contact with skin
(Category 4)
o Skin Corrosion/Irritation
H315 Causes skin irritation
(Category 2)
) S Serious Eye Damage/Irritation
H319 Causes serious eye irritation
(Category 2)
. Acute Toxicity, Inhalation
H332 Harmful if inhaled

(Category 4)

Recommended Handling Procedures

Engineering Controls:

 All handling of solid material and preparation of solutions must be conducted in a certified
chemical fume hood to prevent inhalation of dust or vapors.

Personal Protective Equipment (PPE):

» Eye Protection: Wear chemical safety goggles or a face shield conforming to EN166 (EU) or
NIOSH (US) standards.[5]

o Skin Protection: Wear a lab coat and chemically resistant gloves (e.g., nitrile). Change
gloves immediately if contamination occurs.[5]

o Respiratory Protection: If engineering controls are insufficient or for spill cleanup, use a
NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates.

First Aid Measures:
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 Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek
immediate medical attention.[5][6]

» Skin Contact: Immediately remove contaminated clothing. Wash the affected area thoroughly
with soap and plenty of water for at least 15 minutes.[6]

o Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes,
occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][6]

e Ingestion: Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to
an unconscious person. Seek immediate medical attention.[5]

Storage and Stability

o Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep
away from oxidizing agents and strong acids. Some suppliers recommend storage under an
inert atmosphere at 2-8°C for long-term stability.[4]

 Stability: The compound is generally stable under recommended storage conditions but may
be sensitive to light and moisture.[4]

Conclusion

5-Bromo-3-fluoropyridin-2-amine is a high-value chemical intermediate with a unique
combination of functional groups that enable diverse synthetic transformations. Its utility in
constructing complex molecules, particularly through metal-catalyzed cross-coupling reactions,
makes it an indispensable tool for medicinal chemists and researchers in drug discovery. A
thorough understanding of its molecular properties, combined with strict adherence to safety
and handling protocols, is essential for its effective and safe utilization in the laboratory.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
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